4-methoxy-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Description
Historical Development of Thiazole-Benzothiazole Derivatives in Medicinal Chemistry
The exploration of thiazole and benzothiazole derivatives began with August Wilhelm Hofmann’s seminal 1887 synthesis of 2-substituted benzothiazoles via condensation reactions between 2-aminothiophenol and carboxylic acids. Early applications focused on industrial uses, particularly in dye manufacturing and vulcanization accelerators. The medicinal potential of these heterocycles emerged in the mid-20th century with the discovery of thiamine (vitamin B1), whose thiazolium ring proved essential for biochemical activity.
By the 1950s, researchers recognized the broad pharmacological potential of benzothiazoles, exemplified by the development of 2-aminobenzothiazole derivatives as central muscle relaxants. The 1990s marked a turning point with the FDA approval of riluzole (a benzothiazole derivative) for amyotrophic lateral sclerosis, validating the therapeutic relevance of this scaffold. Parallel developments in thiazole chemistry yielded commercial antifungal agents like thiabendazole and anti-inflammatory drugs such as meloxicam. These milestones established thiazole-benzothiazole systems as privileged structures in medicinal chemistry.
Emergence and Significance of Hybridized Thiazole-Benzothiazole Scaffolds
The strategic hybridization of thiazole and benzothiazole moieties addresses key challenges in drug discovery: enhancing target selectivity, improving metabolic stability, and overcoming antimicrobial resistance. Molecular hybridization techniques integrate pharmacophoric elements from both heterocycles, creating compounds with dual mechanisms of action. For instance, conjugating thiazole’s hydrogen-bonding capacity with benzothiazole’s planar aromatic system enables simultaneous interactions with multiple enzyme pockets.
Recent studies demonstrate that hybrid scaffolds exhibit superior bioactivity compared to parent compounds. A 2023 review highlighted hybrid derivatives showing 3–5 fold increases in antitubercular activity against Mycobacterium tuberculosis compared to first-line drugs. The enhanced performance stems from synergistic electronic effects—the electron-rich benzothiazole moiety stabilizes charge-transfer complexes with microbial enzymes, while the thiazole ring facilitates membrane penetration.
Research Evolution of Complex Thiazole-Benzothiazole Structures
Advancements in synthetic organic chemistry have enabled the construction of increasingly complex hybrids. Early methods relied on stepwise condensations, such as the Hantzsch thiazole synthesis using α-halo ketones and thioamides. Contemporary approaches employ multicomponent reactions (MCRs) and microwave-assisted synthesis to build intricate architectures efficiently.
The target compound’s synthesis likely involves:
- Knoevenagel condensation to form the α,β-unsaturated ketone bridge
- Biginelli reaction for cyclocondensation of thiourea derivatives
- Suzuki-Miyaura coupling to install the 4-methoxybenzamide group
Modern characterization techniques—including 2D-NMR spectroscopy and X-ray crystallography—have been crucial for confirming the regiochemistry of such hybrids. For example, NOESY correlations can verify the spatial proximity of the benzothiazole’s methyl group to the thiazole’s oxoethyl chain.
Theoretical Foundations Underlying Dual Heterocyclic Systems
The electronic synergy between thiazole and benzothiazole moieties arises from their complementary aromatic systems. Thiazole exhibits moderate aromaticity (resonance energy ≈ 85 kJ/mol) due to delocalization of six π-electrons across the N-C-S-C-C ring. Benzothiazole enhances this through conjugation with the benzene ring, increasing overall π-electron density by 18–22% compared to isolated rings.
Key theoretical considerations:
- Hammett substituent constants : The 4-methoxy group (σ_p = −0.27) donates electron density via resonance, activating the benzamide carbonyl for nucleophilic attack
- Frontier molecular orbitals : Hybridization lowers the LUMO energy (−1.8 eV vs −1.2 eV for single rings), facilitating charge-transfer interactions with biological targets
- Tautomeric equilibria : The enol-keto tautomerism of the 2-oxoethyl bridge allows adaptive hydrogen bonding with enzyme active sites
Density functional theory (DFT) calculations reveal that the 4-methyl group on the benzothiazole ring induces a 7° dihedral angle between the heterocycles, optimizing hydrophobic interactions without compromising planarity. This subtle conformational control exemplifies the precision achievable in modern hybrid design.
Table 1: Key Synthetic Milestones in Thiazole-Benzothiazole Hybrid Development
Properties
IUPAC Name |
4-methoxy-N-[4-[2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-12-4-3-5-16-18(12)24-21(30-16)23-17(26)10-14-11-29-20(22-14)25-19(27)13-6-8-15(28-2)9-7-13/h3-9,11H,10H2,1-2H3,(H,22,25,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMADKCPXKNJJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methoxy-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, a compound with the molecular formula , has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
The compound's structure is characterized by the presence of thiazole and benzamide moieties, which are known to contribute to various biological activities. Its molecular weight is approximately 438.52 g/mol, and it is typically found in a purity of around 95%.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including those structurally related to this compound. For instance, compounds with similar thiazole structures have demonstrated significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of Related Thiazole Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | A431 | 1.61 ± 1.92 | |
| Compound 2 | Jurkat | <1.0 | |
| 4-Methoxy Compound | HT29 | TBD | Current Study |
The presence of electron-donating groups such as methoxy on the phenyl ring has been shown to enhance cytotoxicity by increasing the compound's lipophilicity, thereby facilitating better cellular uptake and interaction with target proteins involved in tumor growth.
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. Studies indicate that modifications in the thiazole structure can lead to enhanced efficacy against seizures. For example, certain thiazole-integrated compounds have shown promising results in reducing seizure duration and frequency in animal models .
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | PTZ-induced seizures | 100% protection | |
| Compound B | Maximal electroshock | TBD | Current Study |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit critical pathways such as BRAF/VEGFR signaling, leading to reduced tumor proliferation and increased apoptosis in cancer cells .
- Modulation of Neurotransmitter Receptors : The compound may interact with neurotransmitter systems, particularly GABAergic pathways, contributing to its anticonvulsant effects .
Case Studies
A notable case study evaluated the effects of a structurally similar compound on human cancer cell lines. The study reported an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, suggesting that compounds derived from thiazoles could offer new avenues for cancer treatment .
Scientific Research Applications
The compound exhibits various biological activities, particularly in cancer treatment and seizure management. Its structure, featuring thiazole and benzamide moieties, contributes to its pharmacological profile.
Antitumor Activity
Research indicates that thiazole derivatives have significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups like methoxy enhances the compound's lipophilicity, improving cellular uptake.
Table 1: Cytotoxicity of Related Thiazole Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | A431 | 1.61 ± 1.92 | |
| Compound 2 | Jurkat | <1.0 | |
| 4-Methoxy Compound | HT29 | TBD | Current Study |
The compound's mechanism may involve the inhibition of oncogenic pathways such as BRAF/VEGFR signaling, which is crucial for tumor proliferation and survival.
Anticonvulsant Activity
Thiazole derivatives are also explored for their anticonvulsant properties. Modifications in their structure can lead to enhanced efficacy against seizures.
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | PTZ-induced seizures | 100% protection | |
| Compound B | Maximal electroshock | TBD | Current Study |
The anticonvulsant activity may be linked to interactions with GABAergic pathways, which are critical in seizure modulation.
Case Studies
A notable case study evaluated a structurally similar compound on human cancer cell lines, reporting an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. This suggests that derivatives of thiazoles could provide new therapeutic options for cancer treatment.
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
Computational and Docking Studies
- Molecular Docking : Compounds with triazole linkers () show favorable binding to BACE1 via hydrogen bonding with catalytic aspartate residues. The target compound’s ethylamide bridge may adopt a similar binding pose .
Q & A
Basic: How is 4-methoxy-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide synthesized, and what analytical techniques confirm its structure?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized thiazole precursors. For example:
- Step 1: React 2-amino-thiazole derivatives with substituted benzoyl chlorides or activated carbonyl compounds (e.g., using itaconic acid or benzamide derivatives) under reflux in ethanol or methanol .
- Step 2: Introduce the 4-methylbenzo[d]thiazol-2-yl moiety via coupling reactions, such as amidation or thiourea formation, using reagents like benzoyl isothiocyanate .
- Step 3: Purify intermediates via recrystallization (methanol/water) or column chromatography.
Characterization:
- IR Spectroscopy: Confirms carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3200–3300 cm⁻¹) groups .
- NMR (¹H/¹³C): Identifies methoxy (-OCH₃, δ ~3.8 ppm), aromatic protons, and thiazole/benzothiazole ring systems .
- Mass Spectrometry (MS): Validates molecular ion peaks and fragmentation patterns (e.g., m/z matching calculated molecular weight) .
- HPLC: Ensures ≥95% purity .
Basic: What are the key considerations in designing thiazole-containing compounds for biological activity?
Answer:
Design principles focus on:
- Substituent Effects: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance metabolic stability, while methoxy groups improve solubility .
- Heterocyclic Fusion: Benzo[d]thiazole or thieno[2,3-d]pyrimidine moieties increase π-π stacking interactions with biological targets .
- Bioisosterism: Replacing labile groups (e.g., ester with amide) improves pharmacokinetics .
- Stereochemistry: Chiral centers (e.g., in peptidomimetic analogues) influence target binding; resolved via chiral HPLC or asymmetric synthesis .
Advanced: How can molecular docking and QSAR studies predict the biological activity of this compound?
Answer:
Methodology:
- Target Selection: Prioritize validated targets (e.g., EGFR, tubulin) using databases like PDB or PubChem .
- Docking Software (AutoDock, Glide): Simulate ligand-receptor interactions. For example, dock the benzamide-thiazole core into ATP-binding pockets, scoring binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity) .
- QSAR Modeling:
- Contradiction Resolution: Discrepancies between docking and experimental IC₅₀ values require re-evaluating protonation states or solvation effects .
Advanced: What methodologies resolve contradictory data in biological evaluations of thiazole derivatives?
Answer:
Contradictions (e.g., varying IC₅₀ values across assays) are addressed via:
- Dose-Response Curves: Repeat assays with standardized protocols (n ≥ 3) to calculate EC₅₀ with 95% confidence intervals .
- Orthogonal Assays: Validate anticancer activity using both MTT (cell viability) and caspase-3 activation (apoptosis) assays .
- Metabolic Stability Testing: Compare half-life (t₁/₂) in microsomal assays vs. in vivo models to identify species-specific discrepancies .
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
Advanced: How do in vitro and in vivo models differ in assessing anticancer potential?
Answer:
| Parameter | In Vitro (Cell-Based) | In Vivo (Animal Models) |
|---|---|---|
| Target | Single cell line (e.g., MCF-7) | Xenograft (e.g., murine tumors) |
| Endpoints | IC₅₀, apoptosis markers | Tumor volume, survival rate |
| PK/PD | Limited metabolic processing | ADME (absorption, distribution) |
| Limitations | No immune system interaction | Species-specific toxicity risks |
Example: In vitro IC₅₀ ≤ 10 µM may not translate to in vivo efficacy if the compound has poor oral bioavailability (<30%) .
Advanced: What strategies optimize the metabolic stability of thiazole-based compounds?
Answer:
- Cytochrome P450 Inhibition Assays: Identify metabolic hotspots (e.g., methoxy demethylation) using human liver microsomes + CYP3A4 inhibitors .
- Structural Modifications: Fluorine substitution reduces CYP-mediated oxidation; trifluoromethyl groups enhance stability .
- Prodrug Design: Mask polar groups (e.g., phosphate esters) to improve absorption, with enzymatic activation in target tissues .
Advanced: How are DFT and molecular dynamics (MD) simulations applied to study this compound?
Answer:
- DFT Calculations:
- MD Simulations (NAMD/GROMACS):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
